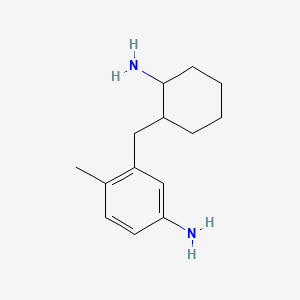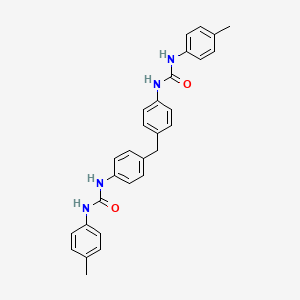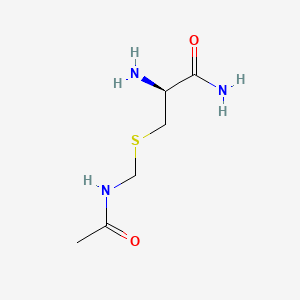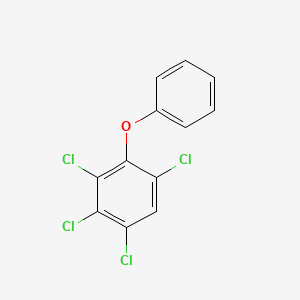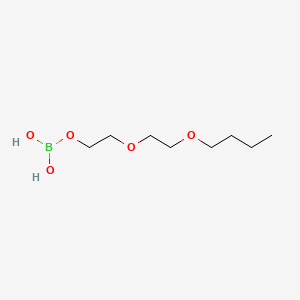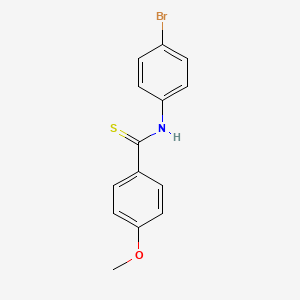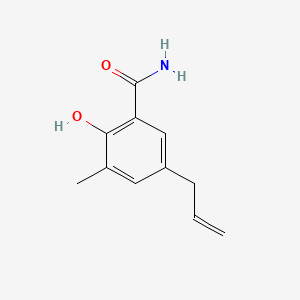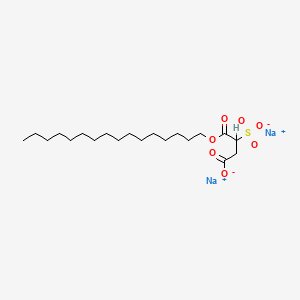
Disodium 1-hexadecyl 2-sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1-hexadecyl 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds. The molecular formula of this compound is C20H36Na2O7S .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-hexadecyl 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reaction time to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfoxide or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfoxides, sulfides, and substituted succinates. These products have diverse applications in different fields .
Scientific Research Applications
Disodium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: The compound is utilized in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Disodium 1-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic molecules and enhance their interaction with aqueous environments. The molecular targets include cell membranes and other hydrophobic surfaces, where it disrupts the lipid bilayer and facilitates the transport of molecules .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-octadecyl 2-sulphonatosuccinate
- Disodium 1-dodecyl 2-sulphonatosuccinate
- Disodium 1-tetradecyl 2-sulphonatosuccinate
Uniqueness
Disodium 1-hexadecyl 2-sulphonatosuccinate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in various applications compared to its shorter or longer chain counterparts .
Properties
CAS No. |
42160-83-8 |
|---|---|
Molecular Formula |
C20H36Na2O7S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
disodium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
WSOLVYCTMKJMBJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



